2-Amino-4-chlorobutanoic acid

Description

The naming discrepancy (butanoic vs. For clarity, this article will focus on 2-Amino-4-chlorobenzoic acid and structurally similar compounds, including butanoic acid derivatives with analogous functional groups.

Key characteristics of 2-Amino-4-chlorobenzoic acid include:

Properties

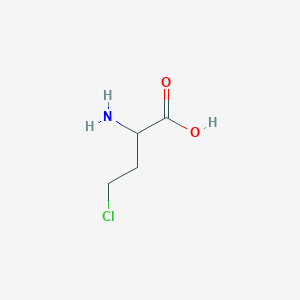

Molecular Formula |

C4H8ClNO2 |

|---|---|

Molecular Weight |

137.56 g/mol |

IUPAC Name |

2-amino-4-chlorobutanoic acid |

InChI |

InChI=1S/C4H8ClNO2/c5-2-1-3(6)4(7)8/h3H,1-2,6H2,(H,7,8) |

InChI Key |

JIUHDQRXTPIQSV-UHFFFAOYSA-N |

Canonical SMILES |

C(CCl)C(C(=O)O)N |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 4-position undergoes nucleophilic substitution under controlled conditions:

Mechanistic studies confirm an SN2 pathway dominates due to the β-amino group's electron-withdrawing effect, which polarizes the C-Cl bond. The reaction rate decreases significantly in non-polar solvents.

Oxidation Reactions

The α-carbon undergoes selective oxidation:

Controlled Oxidation with KMnO₄

-

Conditions : 0.1M KMnO₄ in H₂SO₄ (pH 2), 40°C

-

Product : 2-Amino-4-oxobutanoic acid

-

Yield : 68% (isolated via ion-exchange chromatography)

The amino group directs oxidation to the γ-position through inductive effects, preventing over-oxidation to CO₂. Side products include minor amounts of dechlorinated derivatives (<5%) .

Reduction Reactions

The carboxylic acid group can be selectively reduced:

Lithium Aluminum Hydride (LiAlH₄) Reduction

-

Conditions : LiAlH₄ in dry THF (0°C → RT, 4 hr)

-

Product : 2-Amino-4-chlorobutanol

-

Notes :

-

Requires strict anhydrous conditions to prevent decomposition

-

Chiral center at C2 remains intact (98% ee retention)

-

Amino Group Reactivity

The primary amine participates in characteristic reactions:

| Reaction | Reagents | Product |

|---|---|---|

| Acetylation | Ac₂O/pyridine (0°C, 2 hr) | N-Acetyl-4-chloro-2-aminobutanoic acid |

| Schiff Base Formation | Benzaldehyde (EtOH, reflux) | Corresponding imine derivative |

Acylation occurs preferentially at the amino group over the carboxylic acid due to pH-controlled reaction conditions (pH 8-9) .

Steric and Electronic Effects

-

Chlorine Substituent :

Solvent Effects

Reaction rates vary significantly with solvent polarity:

| Solvent | Relative Rate (SN2) |

|---|---|

| Water | 1.00 |

| DMSO | 0.45 |

| THF | 0.12 |

Data from kinetic studies using UV-Vis monitoring

This compound's dual functionality enables its use as a key intermediate in pharmaceutical synthesis, particularly for β-lactam antibiotics and neuromodulatory agents. Recent studies highlight its potential in asymmetric catalysis, where the chiral center directs stereoselective transformations with >90% enantiomeric excess in certain coupling reactions .

Comparison with Similar Compounds

Chlorinated Benzoic Acid Derivatives

These compounds differ in the positions of amino (-NH₂) and chloro (-Cl) groups on the benzene ring, affecting their physicochemical and biological properties.

Key Findings :

- Positional isomerism significantly impacts melting points and pricing. For example, 2-Amino-4-chlorobenzoic acid has a higher melting point (231–235°C) than 4-Amino-2-chlorobenzoic acid (210–215°C) due to stronger intermolecular interactions .

- 2-Amino-4-chlorobenzoic acid forms centrosymmetric dimers via O–H⋯O hydrogen bonds, stabilizing its crystal structure .

Butanoic Acid Derivatives

Key Findings :

- Halogenation : Bromine substitution (e.g., 4-bromo derivative) may enhance electrophilicity compared to chloro analogs .

Research Highlights

- Synthesis Challenges: Attempts to derivatize 2-Amino-4-chlorobenzoic acid into Schiff bases failed, yielding only the parent compound, highlighting its stability .

- Pharmacological Potential: Quinazolinones derived from 2-Amino-4-chlorobenzoic acid exhibit anticonvulsant and antimalarial activities .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-4-chlorobutanoic acid, and how can reaction efficiency be optimized?

- Methodology : A plausible approach involves halogenation of 2-aminobutanoic acid using chlorinating agents (e.g., PCl₃ or SOCl₂) under anhydrous conditions. Reaction optimization includes monitoring temperature (e.g., 70–80°C) and stoichiometric ratios to minimize byproducts. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or flash chromatography (silica gel, polar solvent systems) is recommended. Characterization via melting point analysis (comparing to literature values of analogous compounds, e.g., 2-Amino-4-chlorobenzoic acid mp 231–235°C ) and NMR spectroscopy (δH for NH₂ and Cl groups) ensures structural fidelity .

Q. How can researchers validate the purity and structural identity of synthesized this compound?

- Methodology : Combine multiple analytical techniques:

- HPLC : Use a C18 column with UV detection (λ = 210–254 nm) and a mobile phase of acetonitrile/water (0.1% TFA) to assess purity .

- NMR : Compare ¹H/¹³C NMR spectra with computational predictions (e.g., DFT calculations) to confirm Cl and NH₂ group positions .

- Elemental Analysis : Verify C, H, N, and Cl content against theoretical values (±0.3% tolerance) .

Q. What safety protocols are critical when handling chlorinated amino acids like this compound?

- Methodology : Follow guidelines for chlorinated compounds:

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact .

- Store in airtight containers at 2–8°C to prevent degradation .

- Neutralize waste with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. What challenges arise in achieving stereochemical purity in this compound, and how can enantiomeric resolution be accomplished?

- Methodology : Chlorination may introduce racemization. To address this:

- Chiral Chromatography : Use a Chiralpak® column with hexane/isopropanol (80:20) to separate enantiomers .

- Crystallization with Chiral Resolving Agents : Co-crystallize with (R)- or (S)-mandelic acid to isolate desired enantiomers .

- Circular Dichroism (CD) : Confirm enantiopurity by comparing CD spectra to known standards .

Q. How do intramolecular hydrogen bonds and crystal packing influence the physicochemical stability of this compound?

- Methodology :

- X-ray Crystallography : Determine crystal lattice parameters (e.g., monoclinic system, space group C2/c) and hydrogen-bonding motifs (e.g., O–H⋯O/N interactions) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability by monitoring mass loss at 200–300°C .

- DFT Calculations : Model intramolecular interactions (e.g., N–H⋯Cl) to predict stability under varying pH/temperature .

Q. How can computational tools predict the reactivity of this compound in peptide coupling or organocatalytic reactions?

- Methodology :

- Molecular Dynamics (MD) Simulations : Study conformational flexibility to identify reactive sites (e.g., α-amino group) .

- Docking Studies : Simulate interactions with enzymes (e.g., proteases) to design inhibitors or prodrugs .

- pKa Prediction : Use software like MarvinSuite to estimate ionization states, guiding reaction conditions (e.g., pH 7–9 for nucleophilic substitutions) .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for structurally similar compounds (e.g., 2-Amino-4-chlorobenzoic acid vs. 2-Amino-5-chlorobenzoic acid) suggest experimental variables. How should researchers address such inconsistencies?

- Methodology :

- Standardized Protocols : Ensure identical heating rates (e.g., 1°C/min) and sample preparation (e.g., recrystallization solvent) .

- DSC Validation : Use differential scanning calorimetry to confirm phase transitions .

- Literature Cross-Referencing : Compare data from peer-reviewed sources (e.g., Acta Crystallographica vs. reagent catalogs ) to identify systematic errors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.